molecular formula C12H9ClN2 B2961593 1-(2-chlorobenzyl)-1H-pyrrole-2-carbonitrile CAS No. 702670-49-3

1-(2-chlorobenzyl)-1H-pyrrole-2-carbonitrile

Cat. No.: B2961593
CAS No.: 702670-49-3
M. Wt: 216.67
InChI Key: ALLWJFJGIGYZKA-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1H-pyrrole-2-carbonitrile is a chemical compound characterized by its unique structure, which includes a pyrrole ring substituted with a chlorobenzyl group and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)-1H-pyrrole-2-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with pyrrole-2-carbonitrile under specific conditions. The reaction typically requires a catalyst, such as a palladium or nickel complex, and may be conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles, such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrroles or benzyl derivatives.

Scientific Research Applications

1-(2-Chlorobenzyl)-1H-pyrrole-2-carbonitrile has found applications in several scientific fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.

  • Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-chlorobenzyl)-1H-pyrrole-2-carbonitrile exerts its effects depends on its specific application. For example, in biochemical studies, the compound may interact with enzymes through binding to active sites, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the context of the research.

Comparison with Similar Compounds

1-(2-Chlorobenzyl)-1H-pyrrole-2-carbonitrile is structurally similar to other pyrrole derivatives, such as 1-(2-bromobenzyl)-1H-pyrrole-2-carbonitrile and 1-(2-fluorobenzyl)-1H-pyrrole-2-carbonitrile. These compounds share the pyrrole core but differ in the halogen substituent on the benzyl group. The presence of different halogens can influence the reactivity and biological activity of these compounds, highlighting the uniqueness of this compound.

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Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c13-12-6-2-1-4-10(12)9-15-7-3-5-11(15)8-14/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLWJFJGIGYZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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